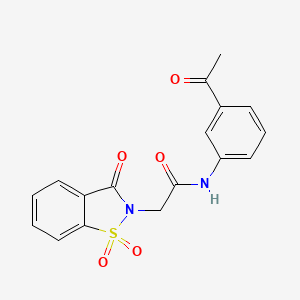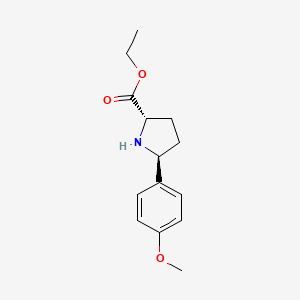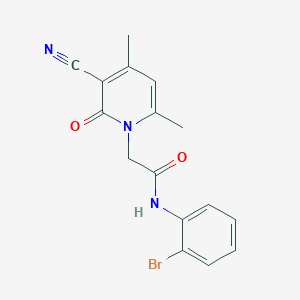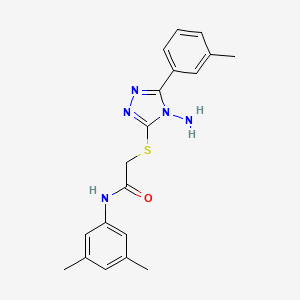
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C22H17N3O . It belongs to the class of quinoxalines, which are important biological agents . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. A common and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one” consists of a quinoxaline core, which is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .
Chemical Reactions Analysis
Quinoxalines have been extensively studied for their photophysical properties, particularly their absorbance and fluorescence windows . They have been found to complement coumarins, their oxygenated counterparts .
Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Yan-Mei Yan et al. (2018) developed a one-pot synthesis method for multisubstituted quinoxalin-2(1H)-ones, demonstrating a facile approach to produce these compounds in high yields. This method could potentially be applied to synthesize derivatives including "(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one" (Yan-Mei Yan et al., 2018).
Biological Activities and Applications
- Quinoxaline derivatives have been studied for their antimicrobial properties. Mónica Vieira et al. (2014) explored the antimicrobial activity of quinoxaline N,N-dioxide and some derivatives against various bacterial and yeast strains, indicating the potential of these compounds as novel antimicrobial agents (Mónica Vieira et al., 2014).
- In the realm of anticancer research, Wei Wang et al. (2009) investigated the anticancer activity of novel synthetic makaluvamine analogues, which are structurally related to quinoxaline derivatives, showing promising results in vitro and in vivo models of breast cancer (Wei Wang et al., 2009).
- Another study by C. Asquith et al. (2019) on quinoline- and quinazoline-based kinase inhibitors targeting the epidermal growth factor receptor (EGFR) for the treatment of chordoma and non-small cell lung cancer highlights the therapeutic potential of quinoxaline derivatives in cancer treatment (C. Asquith et al., 2019).
Wirkmechanismus
Quinoxaline derivatives have been found to target the VEGF/VEGFR2 pathway, which is a crucial therapeutic target in the treatment of cancer . A series of quinoxaline-2(1H)-one derivatives were designed and synthesized, and tested against three human cancer cell lines (HepG-2, MCF-7 and HCT-116) to evaluate their anti-proliferative activities .
Zukünftige Richtungen
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, more research and development in the field of quinoxalines can be expected in the future.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves the condensation of 3-methylbenzaldehyde with 2-aminophenylquinoxaline to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile, which is then reduced to (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine. This intermediate is then reacted with 3-methylbenzaldehyde to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "2-aminophenylquinoxaline", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with 2-aminophenylquinoxaline in acetic acid and ethanol to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile.", "Step 2: Reduction of (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile with sodium borohydride in ethanol to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine.", "Step 3: Condensation of (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine with 3-methylbenzaldehyde in acetic acid and ethanol to form (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one." ] } | |
CAS-Nummer |
900135-38-8 |
Produktname |
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one |
Molekularformel |
C22H17N3O |
Molekulargewicht |
339.398 |
IUPAC-Name |
3-[2-[(3-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)14-23-18-10-3-2-9-17(18)21-22(26)25-20-12-5-4-11-19(20)24-21/h2-14H,1H3,(H,25,26) |
InChI-Schlüssel |
QZBQADFPUZPYPG-OEAKJJBVSA-N |
SMILES |
CC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)



![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)



![3-(2-ethylhexyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2570720.png)
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2570722.png)


![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride](/img/structure/B2570725.png)